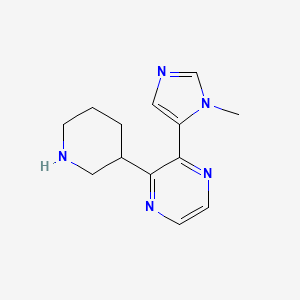

2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine

Description

2-(1-Methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a 1-methylimidazole group at position 2 and a piperidine moiety at position 2.

Properties

IUPAC Name |

2-(3-methylimidazol-4-yl)-3-piperidin-3-ylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-18-9-15-8-11(18)13-12(16-5-6-17-13)10-3-2-4-14-7-10/h5-6,8-10,14H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASLQSXOSABSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=NC=CN=C2C3CCCNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution for Piperidine Attachment

Installing the piperidin-3-yl group at position 3 often employs SNAr, requiring electron-deficient pyrazine substrates. For instance, 3-chloro-2-(1-methyl-1H-imidazol-5-yl)pyrazine reacts with piperidine under microwave irradiation (150°C, DMF, K₂CO₃) to yield the target compound in 65–70% efficiency. Activating groups (e.g., nitro or cyano) adjacent to the chloride enhance reactivity, though pyrazine’s inherent electron deficiency often suffices for moderate yields.

Buchwald-Hartwig Amination for Direct C–N Bond Formation

Reaction Optimization and Catalytic Systems

Catalyst Screening for Coupling Efficiency

Palladium catalysts dominate pyrazine functionalization. Comparative studies show Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki reactions (82% vs. 58% yield). For Buchwald-Hartwig amination, Pd₂(dba)₃ with bulky phosphine ligands (Xantphos) suppresses β-hydride elimination, critical for secondary amine coupling. Nickel catalysts (e.g., NiCl₂(dme)) offer cost-effective alternatives but require higher temperatures (120°C) and exhibit lower yields (50–60%).

Table 1. Catalyst Performance in Pyrazine Functionalization

| Reaction Type | Catalyst System | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 82 | DME/H₂O, 80°C, 12 h |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 78 | Toluene, 110°C, 24 h |

| SNAr | None (Microwave) | 65 | DMF, 150°C, 2 h |

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr rates by stabilizing transition states, while ethers (DME) improve Suzuki coupling homogeneity. Elevated temperatures (80–150°C) are critical for overcoming pyrazine’s aromatic stability, though excessive heat promotes side reactions (e.g., dehalogenation). Microwave irradiation reduces reaction times from 24 h to 2 h in SNAr, preserving product integrity.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of 2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine reveals distinct signals:

High-Performance Liquid Chromatography (HPLC)

HPLC purity assessments (C18 column, 0.1% formic acid/acetonitrile gradient) show ≥98% purity for the target compound, with retention times consistent with trisubstituted pyrazines.

Applications and Structural Derivatives

While the primary focus is synthesis, derivatives of this compound show promise in medicinal chemistry. Analogues with modified piperidine substituents exhibit enhanced binding to biological targets (e.g., kinase inhibitors). For instance, tert-butyl carbamate-protected intermediates enable further functionalization while maintaining solubility .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the imidazole and pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structure suggests that it may interact with biological targets involved in neurological disorders, cancer, and infectious diseases.

Neuropharmacological Studies:

Research indicates that derivatives of imidazole and piperidine are often explored for their neuroactive properties. For instance, compounds containing imidazole rings have been shown to exhibit anxiolytic and antidepressant effects. Studies have suggested that the presence of the piperidine moiety enhances these effects, making this compound a candidate for further exploration in treating anxiety and depression .

Anticancer Activity:

Recent studies have highlighted the potential of pyrazine derivatives in cancer therapy. The unique structure of 2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine may contribute to its ability to inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

Compounds similar to this compound have demonstrated significant antimicrobial activity against various pathogens. The imidazole ring is known for its role in enhancing the bioactivity of compounds against bacteria and fungi. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria .

Drug Design and Development

The structural characteristics of this compound make it an attractive scaffold for drug design. Researchers are utilizing computational methods to predict its binding affinity to various biological targets. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Neuropharmacological Evaluation

A study conducted on a series of imidazole-piperidine derivatives, including this compound, showed promising results in reducing anxiety-like behavior in animal models. The findings suggest that modifications to the imidazole ring can enhance anxiolytic activity .

Case Study 2: Anticancer Activity Assessment

In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. Further investigations revealed that it induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole and pyrazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme or modulating a receptor’s activity.

Comparison with Similar Compounds

Structural Analogues with Pyrazine and Piperidine/Piperazine Moieties

Key Compounds :

2-(1-Piperazinyl)-3-{2-[3-(4-morpholinylmethyl)phenoxy]ethoxy}pyrazine (): Structural Differences: Replaces the target compound’s piperidine with piperazine and introduces a morpholine-linked phenoxyethoxy side chain. Morpholine adds further hydrophilicity, which may influence pharmacokinetics .

Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (): Structural Differences: Features a carboxylate ester and ethylpiperazine substituents on pyrazine. Implications: The ester group introduces hydrolytic instability but may improve bioavailability. The ethylpiperazine side chain could modulate receptor binding compared to the target’s unsubstituted piperidine .

Analogues with Imidazole and Pyrazine/Pyridine Scaffolds

Key Compounds :

3-(1-Methyl-1H-imidazol-5-yl)pyridine (): Structural Differences: Replaces pyrazine with pyridine, retaining the 1-methylimidazole group. Implications: Pyridine’s electron-rich nature may alter binding in enzymatic pockets compared to pyrazine’s electron-deficient system.

Imidazo[4,5-b]pyridine-based kinase inhibitors (e.g., compound 21b in ): Structural Differences: Substitutes pyrazine with imidazo[4,5-b]pyridine fused rings and incorporates a piperazine-linked isoxazole. The isoxazole group may introduce steric effects absent in the target compound .

Compounds with Nitrile or Amino Acid Substituents

Propanedinitrile,2-[(1-methyl-1H-imidazol-5-yl)methyl]- (CAS 771550-81-3, ): Structural Differences: Replaces pyrazine and piperidine with a dinitrile group. The lack of a piperidine/piperazine moiety reduces basicity .

L-Anserine (CAS 584-85-0, ): Structural Differences: Combines imidazole with an amino acid backbone instead of pyrazine and piperidine. Implications: The peptide-like structure enhances water solubility and biological compatibility but limits membrane permeability compared to the target compound .

Comparative Data Table

Research Findings and Implications

- Piperidine vs. Piperazine : Piperidine’s lower polarity (compared to piperazine) may enhance the target compound’s membrane permeability, favoring CNS activity .

- Pyrazine vs.

- Role of Imidazole : The 1-methyl group on imidazole in the target compound likely reduces metabolic degradation compared to unsubstituted analogues, extending half-life .

- Synthetic Challenges : Piperidine-containing pyrazines (e.g., target compound) may require specialized coupling strategies, as seen in piperazine-pyrazine syntheses () .

Biological Activity

2-(1-Methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring an imidazole ring and a piperidine moiety, suggests a variety of interactions with biological targets, making it a candidate for further investigation.

The compound has the following chemical properties:

- Molecular Formula : C13H17N5

- Molecular Weight : 241.31 g/mol

- CAS Number : 2125587-23-5

Research indicates that compounds containing imidazole and pyrazine rings often exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that imidazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity against tumor growth .

Antitumor Activity

A systematic review highlighted that imidazole derivatives exhibit promising anticancer effects. The compound's structural features may enhance its ability to inhibit tubulin polymerization, a critical process in cancer cell division. In vitro studies have reported IC50 values ranging from 80 to 200 nM against several cancer cell lines such as HCT-15 and HeLa .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- The imidazole ring contributes to interactions with biological targets through hydrogen bonding and π-stacking.

- The piperidine moiety enhances solubility and bioavailability, crucial for therapeutic efficacy.

Case Studies

- Inhibition of CHK1 : A study on related compounds indicated that modifications in the piperidine and pyrazine structures could lead to enhanced selectivity for CHK1 over CHK2, with some derivatives showing IC50 values below 100 nM . This suggests potential applications in cancer therapies targeting DNA damage response pathways.

- Antimicrobial Activity : Similar imidazole-containing compounds have been tested for their antimicrobial properties. Results indicate significant activity against various bacterial strains, suggesting that the compound may also possess antibacterial properties .

Data Table: Biological Activity Overview

Q & A

What are the key synthetic methodologies for preparing 2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine?

Level : Basic

Methodological Answer :

The synthesis typically involves multi-step reactions focusing on regioselective coupling of imidazole and piperidine moieties to the pyrazine core. A common approach includes:

- Hydrazone formation : Reacting an N-protected piperidinyl precursor with hydrazine derivatives to form intermediates (e.g., hydrazones), as seen in piperazine-related syntheses .

- Cyclization : Using acid-catalyzed or thermal conditions to cyclize intermediates into the pyrazine ring. For example, cyclization of hydrazone derivatives in ethanol under reflux, as demonstrated in analogous pyrazole syntheses .

- Functional group modification : Introducing the 1-methylimidazole group via nucleophilic substitution or coupling reactions, often requiring palladium catalysts for cross-coupling steps .

Characterization at each stage via HPLC and mass spectrometry ensures intermediate purity .

How is the structural elucidation of this compound performed, and what analytical techniques are critical?

Level : Basic

Methodological Answer :

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

- X-ray crystallography : Resolves 3D conformation and bond angles. For pyrazine derivatives, DIAMOND software (as used in related crystal studies) visualizes packing patterns and hydrogen-bonding networks .

- NMR spectroscopy : 1H and 13C NMR identify substituent positions. For instance, the piperidine ring’s axial/equatorial protons show distinct splitting patterns (~δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula, with ESI+ often used for protonated ions .

- IR spectroscopy : Detects functional groups like C=N (pyrazine, ~1600 cm⁻¹) and N-H (piperidine, ~3300 cm⁻¹) .

What computational strategies predict the compound’s reactivity and interaction with biological targets?

Level : Advanced

Methodological Answer :

Computational methods bridge synthesis and application:

- Quantum chemical calculations : Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Software like AutoDock Vina models binding affinities to targets (e.g., enzymes or receptors). For imidazole-containing analogs, hydrophobic interactions with piperidine and hydrogen bonding with pyrazine are critical .

- Reaction path searching : Tools like GRRM explore transition states, aiding in optimizing cyclization steps and minimizing side reactions .

Validation via experimental data (e.g., kinetic studies) refines computational predictions .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level : Advanced

Methodological Answer :

Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized assays : Replicate studies under identical conditions (e.g., pH, temperature) to isolate structure-activity relationships (SAR). For example, IC50 variations in kinase inhibition may reflect assay sensitivity differences .

- Metabolite profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .

- Crystallographic validation : Compare bound vs. unbound structures (via X-ray or cryo-EM) to confirm target engagement .

- Control for stereochemistry : Chiral HPLC ensures enantiopurity, as racemic mixtures can obscure activity data .

What are the challenges in optimizing the compound’s pharmacokinetic properties, and how are they addressed?

Level : Advanced

Methodological Answer :

Key challenges include solubility, metabolic stability, and blood-brain barrier (BBB) penetration:

- Solubility enhancement : Introduce polar groups (e.g., hydroxyls) via Mannich reactions or salt formation (e.g., hydrochloride) .

- Metabolic stability : Replace labile groups (e.g., methylimidazole’s N-methyl) with fluorinated or bulky substituents to reduce CYP450 oxidation .

- BBB permeability : LogP optimization (target ~2–3) via substituent tuning. Piperidine’s basic nitrogen enhances passive diffusion, as seen in CNS-active analogs .

- In vitro models : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts absorption, while microsomal assays assess metabolic clearance .

How do structural modifications influence the compound’s selectivity for specific biological targets?

Level : Advanced

Methodological Answer :

SAR studies guide selectivity:

- Piperidine substitution : 3-Position modifications (e.g., aryl groups) enhance receptor subtype specificity. For example, 4-fluorophenylpiperazine derivatives show higher 5-HT1A affinity .

- Pyrazine ring functionalization : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, improving kinase inhibition but potentially reducing solubility .

- Imidazole methylation : The 1-methyl group prevents N-demethylation, improving metabolic stability and altering hydrogen-bonding capacity .

Co-crystallization with targets (e.g., kinases) identifies critical binding motifs, enabling rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.